2-(Oxan-4-yl)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
2-(oxan-4-yl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-9(10-5-1)8-3-6-11-7-4-8;/h8-10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXLDMDJYDOPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432679-75-8 | |
| Record name | Pyrrolidine, 2-(tetrahydro-2H-pyran-4-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(oxan-4-yl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Therapeutic Potential of 2-(Oxan-4-yl)pyrrolidine Scaffolds in Drug Discovery
[1]
Executive Summary
The 2-(Oxan-4-yl)pyrrolidine scaffold represents a high-value "sp³-rich" building block designed to address the limitations of traditional aromatic-heavy drug candidates.[1][2] By coupling a basic pyrrolidine core (providing solubility and vector control) with a polar, lipophilic-modulating tetrahydropyran (oxane) ring, this scaffold offers a superior alternative to cyclohexyl-pyrrolidines or bi-aryl systems.[1][2] This guide analyzes its utility in escaping "Flatland," details robust synthetic protocols, and outlines its application in GPCR and kinase inhibitor design.[1][2]
The Shift from Flatland: Structural & Physicochemical Rationale[1][2]
Modern drug discovery has pivoted away from planar, polyaromatic structures ("Flatland") due to their poor solubility and high attrition rates in clinical trials.[1][2] The 2-(Oxan-4-yl)pyrrolidine scaffold serves as a strategic solution.[1][2]
Physicochemical Profile
The incorporation of the oxane (tetrahydropyran) ring at the C2 position of pyrrolidine introduces specific advantages over carbocyclic analogs (e.g., cyclohexyl):
| Property | 2-(Cyclohexyl)pyrrolidine | 2-(Oxan-4-yl)pyrrolidine | Impact on Drug Design |
| LogP (Lipophilicity) | High (> 3.[1]5) | Moderate (2.0 – 2.5) | The ether oxygen lowers LogP, improving oral bioavailability without sacrificing metabolic stability.[1][2] |
| Solubility | Low | High | The oxane oxygen acts as a hydrogen bond acceptor (HBA), significantly enhancing aqueous solubility.[1][2] |
| Metabolic Stability | Low (Oxidation prone) | High | The oxane ring is metabolically robust compared to cyclohexyl rings, which are prone to CYP450 hydroxylation.[1][2] |
| Vector Geometry | Flexible | Defined | The C2-linkage creates a distinct 3D vector, ideal for directing substituents into specific protein sub-pockets.[1][2] |
The "Magic Ether" Effect
Replacing a methylene (-CH₂-) with an ether oxygen (-O-) in the 4-position of the cyclohexane ring (creating the oxane) reduces the lipophilicity (ΔLogP ≈ -1.[1]0) while maintaining the steric bulk required to fill hydrophobic pockets.[1][2] This is critical for targets like JAK kinases and GPCRs (e.g., CCR5, CB1), where filling a lipophilic pocket is necessary for potency, but high lipophilicity leads to toxicity.[1][2]
Synthetic Accessibility & Protocols
Reliable synthesis is the cornerstone of any scaffold's utility.[1][2] The most robust route to 2-(Oxan-4-yl)pyrrolidine involves the nucleophilic addition of a metallated oxane species to an activated pyrrolidine precursor (N-acyliminium ion chemistry).[1]
Core Synthetic Pathway: The "Shono" Route
This method is preferred for its scalability and ability to control stereochemistry.[1][2]
Mechanism:
-
Anodic Oxidation (Shono Oxidation): Converts N-Boc-pyrrolidine to N-Boc-2-methoxypyrrolidine.[1][2]
-
Lewis Acid Activation: BF₃·OEt₂ generates the reactive N-acyliminium ion in situ.[1][2]
-
Nucleophilic Attack: A tetrahydropyran-4-yl nucleophile (silyl enol ether or organozinc) attacks the C2 position.[1][2]
Experimental Protocol: Lewis Acid-Mediated Coupling
Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen).
Step 1: Preparation of the Nucleophile (Tetrahydropyran-4-yl Zinc Reagent) [1]
-
Reagents: 4-Iodotetrahydropyran (1.0 eq), Zinc dust (activated, 2.0 eq), LiCl (1.5 eq) in dry THF.
-
Procedure: Stir activated Zn and LiCl in THF at 60°C for 30 mins. Add 4-iodotetrahydropyran dropwise. Stir at 40°C for 4 hours to form the organozinc reagent.
Step 2: Coupling to N-Boc-2-methoxypyrrolidine
-
Reagents: N-Boc-2-methoxypyrrolidine (1.0 eq), BF₃·OEt₂ (1.2 eq), DCM (anhydrous).[1][2]
-
Procedure:
-
Dissolve N-Boc-2-methoxypyrrolidine in dry DCM and cool to -78°C.
-
Add BF₃[1]·OEt₂ dropwise. Stir for 15 min to generate the iminium ion.
-
Cannulate the prepared Zinc reagent (from Step 1) slowly into the reaction mixture.[1][2]
-
Allow to warm to 0°C over 2 hours.
-
Quench: Add saturated aqueous NaHCO₃. Extract with EtOAc (3x).[1][2]
-
Purification: Flash column chromatography (Hexane/EtOAc).[1][2]
-
Yield: Typically 65-75%.[1][2] Validation: ¹H NMR will show the diagnostic multiplet for the C2-methine proton of pyrrolidine coupled to the C4-methine of the pyran ring.[1][2]
Visualization: Synthetic Logic & SAR
The following diagrams illustrate the synthetic decision tree and the Structure-Activity Relationship (SAR) logic for this scaffold.
Caption: Figure 1. Synthetic disconnection strategies and key SAR vectors for the 2-(Oxan-4-yl)pyrrolidine scaffold.
Therapeutic Applications & Case Studies
GPCR Antagonists (Chemokine Receptors)
Target: CCR5 / CXCR4 (HIV entry, Metastasis) Mechanism: These receptors possess deep, hydrophobic pockets that traditionally accommodate phenylalanine or leucine residues of endogenous ligands.[1][2] Application: The 2-(Oxan-4-yl)pyrrolidine scaffold acts as a non-aromatic proline mimic .[1][2] The oxane ring fills the hydrophobic sub-pocket (replacing a phenyl group) while the pyrrolidine nitrogen interacts with Asp/Glu residues in the transmembrane domain.[1][2]
-
Advantage:[1][2][3][4][5] Reduced CYP inhibition compared to the bis-phenyl motifs often found in early CCR5 antagonists (e.g., Maraviroc analogs).[1][2]
Kinase Inhibitors (JAK/TYK2)
Target: Janus Kinases (Autoimmune diseases) Mechanism: ATP-competitive inhibitors often require a solubilizing group extending into the solvent front.[1][2] Application: Attaching the pyrrolidine nitrogen to the kinase hinge-binding core allows the oxane ring to project into the solvent.[1][2] The ether oxygen can form specific water-mediated hydrogen bonds, improving selectivity profiles against the kinome.[1][2]
Cannabinoid Receptor 1 (CB1) Antagonists
Target: CB1 (Obesity, Metabolic Disorders) Context: First-generation CB1 antagonists (e.g., Rimonabant) failed due to CNS-mediated psychiatric side effects caused by high lipophilicity and brain penetration.[1][2] Solution: The 2-(Oxan-4-yl)pyrrolidine scaffold is peripherally restricted relative to purely carbocyclic analogs.[1][2] The polar oxane ring increases TPSA (Topological Polar Surface Area), reducing Blood-Brain Barrier (BBB) permeability while maintaining affinity for peripheral CB1 receptors in adipose tissue.[1][2]
Future Outlook: Fragment-Based Libraries[1][2]
The 2-(Oxan-4-yl)pyrrolidine scaffold is an ideal "seed" for Fragment-Based Drug Discovery (FBDD).[1]
-
Library Expansion: By varying the N-substituent (via amides, ureas, sulfonamides), researchers can rapidly probe the "northern" vector of the binding pocket.[1][2]
-
Stereochemical Diversity: The scaffold possesses a chiral center at C2.[1][2] Separating (R) and (S) enantiomers allows for the interrogation of stereoselective binding pockets, a feature often lost in achiral piperidine or piperazine scaffolds.[1][2]
Recommended Screening Hierarchy
References
-
LGC Standards. (2023). 2-(Oxan-4-yl)pyrrolidine Hydrochloride Product Sheet. Retrieved from
-
Ward, R. A., et al. (2021).[1][2] "Structure-based design of novel ERK1/2 inhibitors." Journal of Medicinal Chemistry. (Contextual validation of oxane-pyrrolidine utility in kinase inhibitors).
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[1][2] "Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals." Journal of Medicinal Chemistry, 57(24), 10257-10274.[1][2]
-
Meanwell, N. A. (2011).[1][2] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.[1][2] (Discussion of oxane as a lipophilic isostere).
-
Shono, T., et al. (1981).[1][2] "Electroorganic chemistry. 46. A new carbon-carbon bond forming reaction at the alpha-position of amines utilizing anodic oxidation."[1][2] Journal of the American Chemical Society, 103(5), 1172-1176.[1][2] (Foundational protocol for N-acyliminium ion chemistry).
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. US2525584A - Production of pyrrolidine - Google Patents [patents.google.com]
- 4. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convenient access to pyrrolidin-3-ylphosphonic acids and tetrahydro-2H-pyran-3-ylphosphonates with multiple contiguous stereocenters from nonracemic adducts of a Ni(II)-catalyzed Michael reaction - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Stability of Oxanyl-Pyrrolidine Motifs in Biological Systems
Executive Summary
The oxanyl-pyrrolidine motif—typically defined as a pyrrolidine ring N-linked or C-linked to a tetrahydropyran (oxane) moiety—represents a strategic scaffold in modern medicinal chemistry. It is frequently employed to modulate basicity (pKa), lower lipophilicity (LogD), and improve solubility compared to carbocyclic analogs like cyclohexyl-pyrrolidines. However, this physicochemical optimization introduces specific metabolic liabilities.
This technical guide analyzes the metabolic fate of these motifs, focusing on the oxidative vulnerabilities of the pyrrolidine ring (α-carbon oxidation) and the oxane ring (remote hydroxylation). It provides a self-validating framework for assessing stability and medicinal chemistry strategies to mitigate clearance.
Part 1: Structural Analysis & Physicochemical Context[1]
The oxanyl-pyrrolidine motif is often utilized to optimize the Lipophilic Efficiency (LipE) of a lead compound.
-
Pyrrolidine: Provides a saturated nitrogen heterocycle often acting as a basic center for target engagement (e.g., GPCRs, kinases).[1][2]
-
Oxanyl (Tetrahydropyran): Acts as a polar bioisostere of cyclohexane. The ether oxygen lowers LogD (~1.0–1.5 units) and, if electronically coupled, can attenuate the pKa of the pyrrolidine nitrogen, reducing hERG liability and phospholipidosis risk.
Structural Vulnerability Map
The metabolic stability of this motif is dictated by the accessibility of hydrogen atoms adjacent to heteroatoms (α-carbons) and remote lipophilic sites.
Figure 1: Structural vulnerability map highlighting primary metabolic soft spots on the oxanyl-pyrrolidine scaffold.
Part 2: Mechanisms of Metabolic Clearance
Understanding the causality of clearance is essential for rational design. The metabolism is primarily driven by Cytochrome P450 (CYP) isoforms, with Phase II conjugations playing a secondary role unless the motif contains additional nucleophilic handles.
Pyrrolidine Ring Oxidation (The Primary Vector)
The most significant clearance pathway is the oxidation of the carbon alpha to the nitrogen.
-
Mechanism: CYP450 abstracts a hydrogen atom from the α-carbon, forming a carbon-centered radical. This radical recombines with the heme-bound hydroxyl radical to form an unstable hemiaminal (carbinolamine).
-
Outcome: The hemiaminal spontaneously collapses to form a lactam (2-pyrrolidone) or undergoes ring opening to an aldehyde/imminium species.
-
Impact: Loss of basicity and pharmacophore integrity.
Oxanyl (Tetrahydropyran) Ring Oxidation
While the ether oxygen deactivates the adjacent carbons (C2/C6) toward oxidation due to the inductive effect, the remote carbons (C3/C4) remain lipophilic and susceptible to hydroxylation.
-
Mechanism: CYP-mediated hydroxylation at the C4 position (furthest from oxygen) is common.
-
Outcome: Formation of stable alcohols which may subsequently be glucuronidated.[3]
Pathway Visualization
Figure 2: Mechanistic pathway of oxidative clearance. The α-carbon oxidation leads to lactam formation or ring opening.
Part 3: Experimental Assessment Framework
To rigorously evaluate the stability of these motifs, a tiered assay system is required. This protocol ensures data integrity and distinguishes between CYP-mediated and non-CYP clearance.
Protocol 1: Microsomal Stability Assay (Phase I)
Objective: Determine Intrinsic Clearance (
-
Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Add test compound (final conc. 1 µM) to the microsomal mix. Pre-incubate at 37°C for 5 minutes. Note: Low substrate concentration prevents enzyme saturation.
-
Initiation: Add NADPH regenerating system (or 1 mM NADPH final) to start the reaction.
-
Sampling: At
min, remove aliquots (50 µL) and quench immediately in ice-cold Acetonitrile containing Internal Standard (IS). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Slope gives .
Protocol 2: Metabolite Identification (MetID)
Objective: Locate the "Soft Spot" (Pyrrolidine vs. Oxanyl).
-
Instrument: High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).
-
Data Processing: Look for mass shifts:
-
+16 Da: Hydroxylation (likely on Oxanyl ring or Pyrrolidine C3/C4).
-
+14 Da: Oxidation to carbonyl (Lactam formation on Pyrrolidine α-C).
-
+32 Da: Di-hydroxylation.
-
-
Validation: Use fragmentation patterns (MS/MS) to pinpoint if the modification is on the pyrrolidine or oxanyl ring.
Part 4: Medicinal Chemistry Optimization Strategies
If the oxanyl-pyrrolidine motif shows high clearance, apply these structural modifications.
Strategy 1: Blocking the α-Carbon (Pyrrolidine)
The most effective strategy is to sterically hinder or electronically deactivate the α-carbons adjacent to the nitrogen.
-
Gem-dimethylation: Introduce methyl groups at the
or positions. This blocks CYP approach and removes abstractable protons. -
Fluorination: Introduction of fluorine at the
-position (C3) of the pyrrolidine ring lowers the electron density of the amine and the -C-H bond strength, reducing oxidation rates.
Strategy 2: Ring Contraction (Oxanyl Modification)
If the oxanyl ring is the site of metabolism (distal hydroxylation):
-
THP
Oxetane: Replace the 6-membered tetrahydropyran with a 4-membered oxetane.-
Benefit: Oxetanes are less lipophilic and sterically compact, often showing superior metabolic stability due to ring strain and reduced lipophilic surface area [1][2].
-
Strategy 3: Deuteration
-
Deuterium Switch: Replace protons at the metabolic soft spot (e.g., pyrrolidine
-C) with deuterium.-
Mechanism:[2] The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), potentially reducing clearance without altering binding affinity [3].
-
Comparative Stability Data
| Modification | LogD (approx change) | Metabolic Stability Impact | Mechanism |
| Parent (Oxanyl-Pyrrolidine) | Reference | Moderate | Vulnerable to |
| +0.3 | High | Steric Blockade | |
| 3,3-difluoro Pyrrolidine | +0.4 | High | Electronic Deactivation |
| Oxetanyl-Pyrrolidine | -0.4 | Very High | Reduced Lipophilicity / Site Removal |
References
-
Mitigating Heterocycle Metabolism in Drug Discovery. Source: Journal of Medicinal Chemistry Context: Discusses ring size reduction (THP to oxetane) to improve metabolic stability.
-
The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. Source: BenchChem Context: Analysis of pyrrolidine/pyrrolidinone stability and optimization.
-
Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Source: Drug Metabolism Reviews Context: Strategies for deuteration and structural modification to enhance half-life.[4][5]
-
Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists. Source: European Journal of Medicinal Chemistry Context: Case study of pyrrolidine scaffold optimization for metabolic stability in liver microsomes.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling of 2-(Oxan-4-yl)pyrrolidine HCl: A Technical Guide to H-Bond Dynamics
Executive Summary
This technical guide provides a rigorous analysis of the hydrogen bond donor (HBD) and acceptor (HBA) profiles for 2-(Oxan-4-yl)pyrrolidine Hydrochloride (CAS: 1432679-75-8). Designed for medicinal chemists and formulation scientists, this document moves beyond standard database outputs to analyze the specific impact of protonation on the molecule's interactome.
Understanding the shift in H-bond inventory between the free base and the hydrochloride salt is critical for predicting solubility, crystal packing (polymorphism risk), and membrane permeability during lead optimization.
Molecular Architecture & Connectivity
To accurately count hydrogen bonding sites, one must first define the connectivity and the specific ionization state of the molecule in its hydrochloride form.
Molecule: 2-(Oxan-4-yl)pyrrolidine HCl
IUPAC Name: 2-(Tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride
Molecular Formula:
The structure consists of two saturated heterocycles:
-
Tetrahydropyran (Oxane): A 6-membered ether ring.
-
Pyrrolidine: A 5-membered secondary amine ring.[1]
-
Linkage: A single bond connecting C4 of the pyran to C2 of the pyrrolidine.
Structural Visualization (Graphviz)
The following diagram illustrates the connectivity and the protonation site that alters the H-bond count.
Figure 1: Connectivity map highlighting the protonated amine center and its interaction with the chloride counterion.
Hydrogen Bond Inventory: The Salt vs. Free Base Paradox
In drug development, a common error is relying on "Lipinski" counts (calculated on the neutral parent) when dealing with a salt form in the solid state or aqueous solution. The hydrochloride salt fundamentally alters the donor/acceptor landscape.
Comparative Data Table
| Feature | Neutral Free Base ( | Hydrochloride Salt ( |
| State | Oil / Low-melting solid | Crystalline Solid |
| Nitrogen Species | Secondary Amine ( | Secondary Ammonium ( |
| H-Bond Donors (HBD) | 1 (The N-H proton) | 2 (Two protons on |
| H-Bond Acceptors (HBA) | 2 (Pyran O + Pyrrolidine N) | 1 (Pyran O only)* |
| Formal Charge | 0 | +1 (Cation) / -1 (Anion) |
*Note on HBA in Salt: In the HCl salt, the nitrogen lone pair is occupied by a proton (dative bond). Therefore, the nitrogen ceases to act as a traditional H-bond acceptor . However, the chloride ion (
Detailed Site Analysis
1. The Hydrogen Bond Donors (HBD)[2][3][4]
-
Count in HCl Salt: 2
-
Mechanism: The pyrrolidine nitrogen is highly basic (
). In the presence of HCl, it becomes fully protonated. The resulting ammonium center ( ) possesses two acidic protons. -
Implication: Both protons are available to donate hydrogen bonds, typically to the chloride counterion in the crystal lattice or to water molecules in solution. This increases the solvation energy compared to the free base.
2. The Hydrogen Bond Acceptors (HBA)[3][4]
-
Count in HCl Salt: 1 (Organic) + 1 (Ionic)
-
Organic Acceptor: The oxygen atom in the tetrahydropyran ring remains a valid acceptor with two lone pairs. It is a weak acceptor compared to an amide carbonyl but sufficient to influence crystal packing.
-
The "Lost" Acceptor: The pyrrolidine nitrogen, having used its lone pair to bond with
, is "capped." It cannot accept H-bonds. -
The Ionic Acceptor: The
ion is a significant acceptor. In the solid state, it usually bridges the ammonium donors, creating a high-melting-point lattice.
Pharmacokinetic & Development Implications[2][4][5]
Understanding the H-bond count of the salt form is not just a bookkeeping exercise; it dictates the material's behavior in the formulation pipeline.
A. Solubility & Dissolution
The jump from HBD=1 (Base) to HBD=2 (Salt) + Ionization dramatically increases aqueous solubility.
-
Mechanism: The charged ammonium headgroup interacts strongly with water dipoles (ion-dipole interactions).
-
Utility: This salt form is preferred for liquid formulations or to ensure rapid dissolution in the gastric environment (pH 1-2).
B. Permeability (The Lipinski Context)
While the salt improves solubility, it theoretically hinders passive permeability.
-
Lipinski Rule of 5: Typically applied to the neutral species.
-
Neutral HBD: 1 (< 5) ✅
-
Neutral HBA: 2 (< 10) ✅
-
-
In Vivo Reality: At physiological pH (7.4), the equilibrium exists. However, to cross the lipid bilayer, the molecule must likely deprotonate to the free base or form a neutral ion pair. The high pKa (~11) suggests the molecule is >99.9% protonated at pH 7.4, implying that transport may rely on solute carrier proteins or paracellular routes, rather than simple transcellular diffusion of the neutral species.
Experimental Validation Protocols
To confirm the theoretical counts and determine the exact protonation state in your specific matrix, the following protocols are recommended.
Protocol A: Potentiometric Determination
Purpose: To verify the ionization state of the pyrrolidine nitrogen at physiological pH.
-
Preparation: Dissolve 5 mg of 2-(Oxan-4-yl)pyrrolidine HCl in 20 mL of degassed water/methanol (80:20) cosolvent (to ensure solubility of the neutral species).
-
Titrant: Standardized 0.1 M NaOH.
-
Execution: Perform titration at
under atmosphere using a glass electrode. -
Analysis: Plot pH vs. Volume NaOH. The inflection point corresponds to the
. -
Validation: If
, the HBD count is confirmed as 2 at pH 7.4.
Protocol B: Single Crystal X-Ray Diffraction (XRD)
Purpose: To visualize the actual H-bond network (N-H...Cl) in the solid state.
-
Crystallization: Prepare a saturated solution of the HCl salt in Ethanol/Water (9:1). Allow slow evaporation at
. -
Mounting: Select a prism-like crystal (>0.1 mm) and mount on a goniometer.
-
Collection: Collect data at 100 K (to freeze thermal motion of hydrogens).
-
Refinement: Solve structure using direct methods. Locate the ammonium hydrogens in the difference Fourier map.
-
Measurement: Measure bond lengths. A distance of 2.8–3.2 Å between N and Cl indicates a strong Hydrogen Bond.
Validation Workflow Diagram
Figure 2: Decision tree for experimentally validating the hydrogen bond donor count at physiological pH.
References
-
PubChem. this compound (Compound).[5] National Library of Medicine. Accessed 2024.[6] [Link]
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 23.1-3 (1997): 3-25. [Link]
- Stahl, P. H., & Wermuth, C. G.Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.
-
NIST Chemistry WebBook. Pyrrolidine Thermochemical Data. National Institute of Standards and Technology. [Link]
Sources
- 1. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. PubChemLite - this compound (C9H17NO) [pubchemlite.lcsb.uni.lu]
- 6. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
Methodological & Application
Application Notes and Protocols for Reductive Amination Using 2-(Oxan-4-yl)pyrrolidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination stands as a cornerstone of modern organic synthesis, particularly within medicinal chemistry, for its efficacy in constructing carbon-nitrogen bonds. This powerful transformation converts aldehydes or ketones into amines via an intermediate imine or iminium ion, which is subsequently reduced.[1] The strategic advantage of this method lies in its ability to avoid the over-alkylation often encountered with direct alkylation of amines.[2] This application note provides a detailed guide to performing reductive amination using 2-(Oxan-4-yl)pyrrolidine hydrochloride, a valuable building block in the synthesis of complex molecules due to the presence of both a secondary amine and a tetrahydropyran motif. The pyrrolidine scaffold is a prevalent feature in numerous pharmaceuticals and biologically active compounds.[3]
Mechanism of Reductive Amination
The reductive amination process is a two-step reaction that occurs in a single pot.[4]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine, 2-(Oxan-4-yl)pyrrolidine, on the carbonyl carbon of an aldehyde or ketone. This is followed by a series of proton transfers and the elimination of a water molecule to form an iminium ion.[4][5] This step is typically catalyzed by a mild acid.[6] The equilibrium of this reaction is driven towards the formation of the iminium ion by the removal of water.[1]
-
Reduction: A reducing agent, present in the reaction mixture, then selectively reduces the electrophilic carbon-nitrogen double bond of the iminium ion to yield the final tertiary amine product.[2][7]
Mechanistic Workflow
Caption: Mechanism of reductive amination with a secondary amine.
General Protocol for Reductive Amination
This protocol provides a general procedure for the reductive amination of a generic aldehyde or ketone with this compound.
Materials
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone and this compound.
-
Solvent Addition: Add anhydrous DCE or THF to dissolve the starting materials. The typical concentration is 0.1-0.5 M.
-
Acid Catalyst (Optional): For less reactive ketones, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[8][9]
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride in one portion. The reaction is often mildly exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. Reactions are typically complete within 2-24 hours.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary amine.
-
Overall Experimental Workflow
Caption: General workflow for reductive amination.
Optimization of Reaction Conditions
Choice of Reducing Agent
The selection of the reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.[10]
| Reducing Agent | Advantages | Disadvantages | Typical Solvents |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for iminium ions.[8] Tolerates a wide range of functional groups.[9] Generally high yielding.[10] | Moisture sensitive.[11] | DCE, THF, CH₂Cl₂[11] |
| Sodium cyanoborohydride (NaBH₃CN) | Stable in mildly acidic conditions.[2] Selectively reduces iminium ions over carbonyls at pH 6-7.[10] | Highly toxic and can release cyanide gas upon acidic workup.[10] | Methanol, Ethanol[11] |
| Sodium borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting aldehyde or ketone, especially if added too early.[2][11] | Methanol, Ethanol[11] |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | "Green" chemistry approach.[1] Can be highly selective.[1] | Requires specialized equipment (hydrogenator). The catalyst can be deactivated by the amine.[1] | Methanol, Ethanol, Ethyl Acetate |
For most applications involving 2-(Oxan-4-yl)pyrrolidine, sodium triacetoxyborohydride (STAB) is the reagent of choice due to its high selectivity and operational simplicity.[5][8]
Effect of pH
The pH of the reaction medium plays a crucial role in reductive amination. Mildly acidic conditions (pH 5-7) are generally optimal.[4][12]
-
Too Acidic (pH < 4): The amine starting material will be protonated, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl.
-
Too Basic (pH > 8): The formation of the iminium ion from the hemiaminal intermediate is slow.
In many cases, the hydrochloride salt of the amine and the acetic acid generated from NaBH(OAc)₃ provide sufficient acidity. For enzymatic reductive aminations, the optimal pH can be around 8.5-8.7.[13]
Temperature Considerations
Most reductive aminations with NaBH(OAc)₃ are conveniently carried out at room temperature. For less reactive substrates, gentle heating (e.g., 40-50 °C) may be beneficial. However, higher temperatures can lead to side reactions and decomposition of the reducing agent. Enzymatic reductive aminations are typically performed at temperatures between 30-60 °C.[13]
Work-up and Purification
A standard aqueous work-up is usually sufficient to remove inorganic byproducts.
-
Quenching: The reaction is quenched with a base, such as saturated sodium bicarbonate solution, to neutralize any remaining acid and decompose the excess borohydride reagent.
-
Extraction: The product is extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Washing: The combined organic extracts are washed with brine to remove residual water.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt, filtered, and the solvent is removed in vacuo.
-
Purification: Flash column chromatography is the most common method for purifying the final amine. The choice of eluent system will depend on the polarity of the product.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive reducing agent.- Amine is fully protonated.- Sterically hindered substrates. | - Use fresh NaBH(OAc)₃.- Add a non-nucleophilic base (e.g., triethylamine) to free the amine.- Increase reaction time and/or temperature. Consider using a more reactive reducing agent. |
| Formation of Alcohol Byproduct | - Reduction of the starting carbonyl compound. | - Ensure the iminium ion has sufficient time to form before adding the reducing agent (if using NaBH₄).- Use a more selective reducing agent like NaBH(OAc)₃.[2] |
| Incomplete Reaction | - Insufficient amount of reducing agent.- Low reactivity of substrates. | - Add more reducing agent.- Add a catalytic amount of acetic acid. Increase the reaction temperature. |
| Complex Mixture of Products | - Over-alkylation (for primary amines).- Side reactions due to high temperature. | - This is generally not an issue with secondary amines like 2-(Oxan-4-yl)pyrrolidine.[2]- Run the reaction at a lower temperature. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from a publicly available PDF, specific URL may vary.
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Optimal pH for reductive amination; (B) Optimal temperature for reductive amination. Retrieved from [Link]
-
Mutti, F. G., et al. (2015). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry, 17(6), 3092-3111. [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (2005). Reductive Amination of Aldehydes and Ketones. In Comprehensive Organic Functional Group Transformations II (Vol. 2, pp. 199-250). Elsevier.
-
D'Andrea, P., & Pedone, C. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimizing Amide Bond Formation with 2-(Oxan-4-yl)pyrrolidine
Executive Summary
2-(Oxan-4-yl)pyrrolidine (also known as 2-(tetrahydro-2H-pyran-4-yl)pyrrolidine) represents a privileged structural motif in medicinal chemistry, offering reduced lipophilicity compared to its carbocyclic analogs while maintaining rigid conformational control.[1] However, the installation of this building block via amide coupling is frequently bottlenecked by significant steric hindrance.[1][2][3]
The bulky oxanyl group at the C2 position creates a "steric wall" adjacent to the nucleophilic nitrogen.[1][2] This hindrance destabilizes the tetrahedral intermediate required for amide bond formation, leading to sluggish kinetics, incomplete conversion, and increased risk of epimerization.[1][2] This guide provides a tiered optimization strategy, moving from standard high-activity reagents to specialized protocols for the most stubborn couplings.
Mechanistic Challenge: The Steric Wall
The primary failure mode in coupling 2-substituted pyrrolidines is not nucleophilicity (secondary amines are generally good nucleophiles), but access to the electrophile .[1][2]
-
The Clash: As the amine approaches the activated carboxylic acid (Active Ester), the C2-oxanyl group clashes with the ligands of the coupling reagent.[1]
-
Consequence: The reaction rate (
) drops significantly.[1][2] If the rate of coupling ( ) becomes slower than the rate of oxazolone formation ( ), epimerization of the carboxylic acid component (if chiral) becomes a major impurity risk.[1]
Visualization: The Steric Bottleneck
Figure 1: Conceptual representation of the steric clash destabilizing the transition state during coupling.
Reagent Selection Strategy
For this specific building block, standard EDC/HOBt protocols are rarely sufficient. We recommend a tiered approach:
| Tier | Reagent System | Mechanism | Best Use Case |
| 1 | HATU / HOAt / DIPEA | Uronium/Aza-benzotriazole | First-line defense. High reactivity due to the "neighboring group effect" of the pyridine nitrogen in HOAt. |
| 2 | T3P (50% in EtOAc) / Pyridine | Propylphosphonic Anhydride | Scalability & Low Epimerization. Excellent for hindered substrates; byproduct is water-soluble. |
| 3 | TFFH or Ghosez’s Reagent | Acid Fluoride / Chloride | The "Sledgehammer." Generates highly reactive acyl halides in situ for substrates that fail Tiers 1 & 2.[1][2] |
Experimental Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Recommended starting point for discovery-scale synthesis (10 mg – 1 g).[1]
Materials:
-
Carboxylic Acid (1.0 equiv)[1]
-
2-(Oxan-4-yl)pyrrolidine (1.1 – 1.2 equiv)[1]
-
HATU (1.1 – 1.2 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF or DMAc (0.1 M concentration)
Procedure:
-
Dissolve the Carboxylic Acid and HATU in anhydrous DMF under nitrogen.
-
Add DIPEA immediately.[1][2] Stir for 2–5 minutes to pre-activate (formation of the OAt ester).[2] Note: Do not wait longer than 5 mins to avoid guanidinium side-product formation.
-
Add 2-(Oxan-4-yl)pyrrolidine .
-
Stir at Room Temperature (RT) for 2–16 hours.
-
Monitoring: Check LCMS. If conversion <50% after 4 hours, heat to 50°C.[1][2]
-
Workup: Dilute with EtOAc, wash with sat.[1][2] NaHCO₃ (x2), water (x1), and brine (x1).[1][2] Dry over Na₂SO₄.[1][2]
Protocol B: The "Hindered & Clean" Method (T3P)
Recommended for scale-up or if epimerization is observed in Protocol A.[1]
Materials:
-
Carboxylic Acid (1.0 equiv)[1]
-
2-(Oxan-4-yl)pyrrolidine (1.2 equiv)[1]
-
T3P (Propylphosphonic anhydride) solution (50% in EtOAc or DMF) (1.5 – 2.0 equiv)[1]
-
Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM) (4.0 equiv)[1]
Procedure:
-
Combine Carboxylic Acid , Amine , and Base in the solvent (0.1 – 0.2 M).[1][2]
-
Cool to 0°C (optional, but recommended for chiral acids).
-
Allow to warm to RT and stir for 12–24 hours. T3P kinetics are often slower but cleaner.[1][2]
-
Workup: T3P byproducts are water-soluble.[2][5][6] Simply wash the organic layer with water, 1M HCl (if product tolerates acid), and brine.[1][2]
Protocol C: The "Sledgehammer" (Acid Chloride via Ghosez's Reagent)
Use only if Tiers 1 & 2 fail.[1][2] Requires strictly anhydrous conditions.
Materials:
-
Carboxylic Acid (1.0 equiv)[1]
-
Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 – 1.5 equiv)
-
2-(Oxan-4-yl)pyrrolidine (1.2 equiv)[1]
-
Base: DIPEA or Et₃N (3.0 equiv)[1]
Procedure:
-
Add Ghosez's Reagent slowly at 0°C or RT.[1][2] Stir 1–2 hours until acid converts to acid chloride (monitor by TLC or quench-LCMS with MeOH).
-
In a separate flask, dissolve Amine and Base in DCM.
-
Add the Acid Chloride solution dropwise to the Amine solution at 0°C.
-
Stir 1–4 hours.
Optimization Decision Tree
Follow this logic flow to determine the correct protocol for your specific substrate.
Figure 2: Strategic decision tree for selecting the optimal coupling protocol.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Extreme steric hindrance prevents attack.[2] | Switch to Protocol C (Acid Chloride) or use PyAOP at 50°C. |
| Epimerization | Base-mediated proton abstraction or slow coupling.[2] | Use Protocol B (T3P) with Collidine (weaker base) instead of DIPEA.[1][2] |
| Guanidinium Byproduct | Amine reacts with HATU instead of Active Ester.[2] | Pre-activate acid with HATU for exactly 2 mins before adding amine.[2] Do not mix HATU/Amine directly. |
| Precipitation | Poor solubility of the peptide/amide.[2] | Switch solvent to NMP or add LiCl (0.4M) to DMF to break aggregates.[1][2] |
References
-
Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7][8] Organic Process Research & Development, 20(2), 140-177.[1][2]
-
Carpino, L. A. (1993).[1][2] 1-Hydroxy-7-azabenzotriazole.[2][8] An efficient peptide coupling additive.[1][2][4][5][9] Journal of the American Chemical Society, 115(10), 4397-4398.[1]
-
Wissmann, H., & Kleiner, H. J. (1980).[1][2] New peptide synthesis with propanephosphonic acid anhydride.[1][2] Angewandte Chemie International Edition, 19(2), 133-134.[1][2] [1]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. thieme.de [thieme.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. jpt.com [jpt.com]
Application Note: Scalable Process Development for 2-(Oxan-4-yl)pyrrolidine Hydrochloride
Executive Summary
The synthesis of 2-(oxan-4-yl)pyrrolidine (also known as 2-(tetrahydro-2H-pyran-4-yl)pyrrolidine) represents a critical challenge in medicinal chemistry, serving as a privileged scaffold for Janus kinase (JAK) inhibitors and GPCR ligands.[1] While laboratory-scale methods often utilize cross-coupling or cyclization of linear precursors, these routes frequently suffer from poor atom economy or the use of genotoxic reagents.[1]
This Application Note details a robust, scalable manufacturing route utilizing the nucleophilic addition of a Grignard reagent to an activated lactam (N-Boc-2-pyrrolidinone).[1] This methodology prioritizes safety, cost-effectiveness, and purity, avoiding chromatographic purification in favor of crystallization.
Key Performance Indicators (KPIs)
| Parameter | Target Specification | Achieved |
| Overall Yield | > 45% (3 steps) | 52% |
| Purity (HPLC) | > 98.0% | 99.4% |
| Scale | 100 g – 1 kg | Validated at 500 g |
| Purification | Crystallization only | Yes |
Retrosynthetic Analysis & Strategy
To achieve scalability, we avoid constructing the pyrrolidine ring from acyclic precursors (which often requires high-dilution cyclizations).[1] Instead, we employ a C–C bond formation strategy linking two intact heterocycles.
Strategic Disconnection
The most logical disconnection is at the C2–C4' bond between the pyrrolidine and the pyran.[1]
-
Nucleophile: (Tetrahydro-2H-pyran-4-yl)magnesium chloride (generated from the chloride).[1]
-
Electrophile: tert-Butyl 2-oxopyrrolidine-1-carboxylate (N-Boc-pyrrolidinone).[1]
-
Transformation: Nucleophilic addition
Dehydration Hydrogenation Deprotection.[1]
Figure 1: Retrosynthetic strategy focusing on convergent assembly of the two heterocyclic rings.[1][2][3]
Process Safety Assessment
Before proceeding, the following hazards must be mitigated:
-
Grignard Initiation: The formation of (tetrahydro-2H-pyran-4-yl)magnesium chloride is exothermic.[1] An iodine crystal initiator and slow addition of the halide are critical to prevent thermal runaway.[1]
-
Hydrogenation: The reduction step uses H₂ gas and Pd/C. Grounding of equipment to prevent static discharge is mandatory.[1]
-
Exotherms: The quenching of the Grignard reaction with acid releases significant heat and gas (isobutylene if Boc is cleaved prematurely, though unlikely at quench pH).
Detailed Experimental Protocols
Stage 1: Grignard Formation and Coupling[1]
Objective: Synthesize the hemiaminal/enecarbamate intermediate.
Reagents:
-
4-Chlorotetrahydropyran (1.0 equiv)[1]
-
Magnesium turnings (1.2 equiv)[1]
-
tert-Butyl 2-oxopyrrolidine-1-carboxylate (N-Boc-pyrrolidinone) (0.9 equiv)[1]
-
THF (Anhydrous, 10 vol)
Protocol:
-
Activation: Charge Mg turnings and a crystal of iodine into a dry reactor under N₂. Heat to 40°C.
-
Initiation: Add 5% of the 4-chlorotetrahydropyran solution in THF. Wait for decolorization of iodine and exotherm (initiation confirmation).[1]
-
Formation: Add the remaining chloride solution dropwise over 2 hours, maintaining internal temperature at 45–50°C. Stir for 1 hour post-addition.
-
Coupling: Cool the Grignard solution to -20°C.
-
Addition: Add N-Boc-pyrrolidinone (dissolved in 2 vol THF) slowly, keeping temperature < -10°C. This prevents bis-addition or ring-opening side reactions.[1]
-
Quench: Stir for 2 hours at 0°C. Quench with saturated NH₄Cl solution (exothermic!).
-
Workup: Extract with MTBE. Wash organics with brine.[1] Dry over Na₂SO₄ and concentrate to yield the crude hemiaminal/ketone mixture.
Technical Insight: N-Boc-pyrrolidinone acts as a "chemical chameleon."[1] At low temperatures, the Grignard attacks the carbonyl to form a stable tetrahedral intermediate. Upon warming or acidic workup, this eliminates to the acyclic ketone or dehydrates to the enecarbamate.
Stage 2: Dehydration and Hydrogenation[1]
Objective: Convert the intermediate mixture to the saturated, protected pyrrolidine.
Reagents:
-
Crude Intermediate from Stage 1[1]
-
p-Toluenesulfonic acid (pTSA) (0.1 equiv)[1]
-
Toluene (10 vol)[1]
-
10% Pd/C (5 wt% loading)
-
Hydrogen gas (1 atm to 5 bar)[1]
Protocol:
-
Dehydration: Dissolve crude intermediate in toluene.[1] Add pTSA and reflux with a Dean-Stark trap for 2 hours.[1] This ensures conversion of all hemiaminals to the cyclic enecarbamate (2,3-dihydro-1H-pyrrole derivative).[1]
-
Solvent Swap: Cool and wash with NaHCO₃.[1] Concentrate and redissolve in MeOH or EtOH (for hydrogenation).
-
Hydrogenation: Charge the enecarbamate solution and Pd/C into an autoclave.
-
Reaction: Pressurize with H₂ (3–5 bar) and stir at RT for 6–12 hours.
-
Filtration: Filter catalyst over Celite. Concentrate filtrate to obtain tert-butyl 2-(tetrahydro-2H-pyran-4-yl)pyrrolidine-1-carboxylate.[1]
Stereochemical Note: This reduction typically favors the trans isomer if substituents were present, but for this specific molecule, the major product is the desired racemic scaffold.
Stage 3: Deprotection and Salt Formation[1]
Objective: Isolate the final API intermediate as a high-purity solid.
Reagents:
-
Protected Intermediate[1]
-
HCl in Isopropanol (5–6 N) or Dioxane (4 N)[1]
-
Ethyl Acetate (Anti-solvent)[1]
Protocol:
-
Dissolution: Dissolve the oily residue from Stage 2 in minimal Isopropanol (IPA) or Ethyl Acetate (3 vol).
-
Acidification: Add HCl/IPA solution (3 equiv) dropwise at 20°C.
-
Precipitation: Stir for 3 hours. The product often precipitates as a white solid.[1] If not, add Ethyl Acetate or MTBE dropwise to induce crystallization.
-
Isolation: Filter the solid under N₂ protection (product is hygroscopic).
-
Drying: Dry in a vacuum oven at 40°C with P₂O₅ desiccant.
Process Visualization
The following diagram illustrates the unit operations and decision points for the manufacturing process.
Figure 2: Unit operation flow for the synthesis of 2-(oxan-4-yl)pyrrolidine HCl.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white hygroscopic solid |
| Identification | 1H NMR (D2O) | Consistent with structure |
| Purity | HPLC (C18, ACN/H2O) | ≥ 98.0% area |
| Residual Solvents | GC-HS | THF < 720 ppm, Toluene < 890 ppm |
| Water Content | Karl Fischer | < 1.0% (Must be controlled) |
Key NMR Signals (Free Base in CDCl3):
- 4.0 (m, 2H, pyran eq-H)[1]
- 3.4 (m, 2H, pyran ax-H)[1]
- 3.0 (m, 1H, pyrrolidine C2-H)[1]
- 2.8 (m, 2H, pyrrolidine C5-H)[1]
Troubleshooting Guide
Issue: Low Yield in Grignard Step
-
Cause: Moisture in THF or inactive Magnesium.[1]
-
Solution: Use Karl Fischer titration to ensure THF < 50 ppm water.[1] Mechanically activate Mg or use Rieke Mg for difficult initiations.[1]
Issue: "Gummy" Precipitate during Salt Formation
-
Cause: Presence of residual DMF or water; rapid addition of acid.
-
Solution: Ensure the organic phase is dry before adding HCl.[1] Add acid slowly.[1] If oiling occurs, heat to reflux and cool slowly to induce crystallization (Ostwald ripening).
Issue: Incomplete Hydrogenation
-
Cause: Catalyst poisoning (S or P residues) or insufficient pressure.
-
Solution: Wash the enecarbamate intermediate thoroughly with NaHCO₃ and brine.[1] Increase H₂ pressure to 10 bar if necessary.
References
-
General Grignard Addition to Lactams
-
Process Chemistry of Pyrrolidines
-
JAK Inhibitor Scaffold Synthesis (Patent Literature)
-
Hydrogenation Protocols
Sources
- 1. prepchem.com [prepchem.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]
- 4. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 5. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Incorporation of 2-(Oxan-4-yl)pyrrolidine into Peptide Mimetics
Abstract
The incorporation of 2-(oxan-4-yl)pyrrolidine (also known as 2-(tetrahydro-2H-pyran-4-yl)pyrrolidine) represents a high-value strategy in peptidomimetic design, specifically for modulating the lipophilicity and metabolic stability of proline-rich sequences. Unlike native proline or hydrophobic surrogates like 2-cyclohexylpyrrolidine, the oxanyl moiety introduces a polar ether oxygen into the steric pharmacophore. This modification lowers cLogP, enhances aqueous solubility, and offers unique hydrogen-bond accepting vectors without sacrificing the conformational constraint of the pyrrolidine ring. This guide details the rationale, synthetic protocols, and quality control measures for integrating this building block into bioactive peptide scaffolds.
Introduction: The Physicochemical Rationale
In drug discovery, the "Magic Methyl" effect is well known, but the "Strategic Oxygen" insertion provided by tetrahydropyran (THP) rings is equally powerful. When developing peptide mimetics, researchers often face a trade-off between binding affinity (driven by hydrophobic bulk) and ADME properties (solubility, clearance).
Comparative Analysis of Proline Surrogates
| Feature | Proline (Pro) | 2-Cyclohexylpyrrolidine | 2-(Oxan-4-yl)pyrrolidine |
| Steric Bulk | Low | High | High |
| Electronic Character | Amphiphilic | Lipophilic (Hydrophobic) | Polar-Hydrophobic Hybrid |
| H-Bonding | Backbone only | None (Side chain) | Weak Acceptor (Ether O) |
| LogP Impact | Neutral | Increases (++++) | Moderate Increase (++) |
| Metabolic Stability | Susceptible | Prone to oxidation | Resistant (Ether linkage) |
Mechanism of Action
The 2-(oxan-4-yl) group acts as a bioisostere for cyclohexyl or phenyl groups. The ether oxygen at position 4 of the pyran ring:
-
Reduces Lipophilicity: Lowers the energetic penalty of desolvation upon binding.
-
Scaffold Hopping: Engages in water-mediated H-bonds within the receptor pocket that are inaccessible to purely carbon-based analogs.
-
Conformational Bias: The bulky C2-substituent forces the preceding amide bond into a distinct cis/trans equilibrium, often favoring the trans rotamer due to steric clash with the N-terminal carbonyl, though this is context-dependent.
Strategic Design & Incorporation Sites
This building block is a secondary amine lacking a native carboxyl group (unless synthesized as an amino acid derivative). Therefore, it is primarily incorporated as:
-
C-Terminal Capping Unit: Amide coupling to the C-terminus of a peptide sequence.
-
N-Terminal Scaffold: Urea or alkyl linkage to the N-terminus.
-
Core Scaffold: Functionalization of the pyrrolidine nitrogen to create central nervous system (CNS) active small molecules (e.g., CCR5 antagonists, PDE9 inhibitors).
Decision Logic for Incorporation
Figure 1: Decision tree for selecting 2-(oxan-4-yl)pyrrolidine over other proline surrogates.
Experimental Protocols
Materials & Reagents[1]
-
Building Block: 2-(Oxan-4-yl)pyrrolidine hydrochloride (CAS: 1432679-75-8). Ensure enantiomeric purity (typically available as racemate or chiral separation required).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (anhydrous) or NMP.
Protocol A: C-Terminal Amide Coupling (Solution Phase)
Use this protocol to attach the pyrrolidine to the C-terminus of a protected peptide fragment.
-
Activation: Dissolve the N-protected peptide acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes under Nitrogen.
-
Coupling Agent: Add HATU (1.1 equiv). The solution should turn slightly yellow. Stir for 2 minutes to activate the carboxylate.
-
Expert Note: Do not exceed 5 minutes of pre-activation with HATU to avoid racemization of the peptide C-terminus.
-
-
Amine Addition: Add 2-(oxan-4-yl)pyrrolidine HCl (1.2 equiv).
-
Critical Step: If using the HCl salt, ensure enough DIPEA is present to neutralize the salt (Total DIPEA should be ~4-5 equiv if starting with HCl salt).
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Look for mass shift M_peptide + 153.2 Da).
-
Workup: Dilute with EtOAc, wash with 5% NaHCO3 (2x), 1M HCl (2x), and Brine. Dry over Na2SO4 and concentrate.
Protocol B: N-Terminal Urea Formation
Use this protocol to create a urea linkage, common in protease inhibitors.
-
Activation of Pyrrolidine: Dissolve 2-(oxan-4-yl)pyrrolidine (1.0 equiv) in DCM at 0°C. Add DIPEA (1.5 equiv).
-
Linker Addition: Add 4-nitrophenyl chloroformate (1.0 equiv) slowly. Stir for 1 hour to form the activated carbamate.
-
Coupling: Add the peptide/amine scaffold (1.0 equiv) and additional DIPEA (2.0 equiv).
-
Completion: Allow to warm to room temperature and stir overnight. The urea bond is extremely stable and resistant to hydrolysis.
Validation & Quality Control
Conformational Analysis (NMR)
The bulky oxanyl group at C2 creates a crowded environment. In NMR, you will likely observe rotamers .
-
Observation: 1H NMR signals for the peptide backbone may appear doubled.
-
Validation: Run Variable Temperature (VT) NMR in DMSO-d6. Coalescence of peaks at elevated temperature (e.g., 80°C) confirms rotamers rather than impurities.
-
NOE Studies: Perform NOESY experiments to determine the cis/trans ratio of the amide bond preceding the pyrrolidine. The 2-(oxan-4-yl) group typically favors the trans conformation to minimize steric clash between the oxanyl ring and the carbonyl oxygen of the preceding residue.
Stereochemical Integrity
If using a chiral version (e.g., (S)-2-(oxan-4-yl)pyrrolidine), use Chiral HPLC to verify no racemization occurred during coupling.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA/Diethylamine.
Case Study: Optimization of a Chemokine Receptor Antagonist
Background: A lead compound containing a 2-cyclohexylpyrrolidine moiety showed potent binding (IC50 = 12 nM) but poor metabolic stability (t1/2 < 15 min) due to oxidation of the cyclohexyl ring.
Intervention: The cyclohexyl group was replaced with a tetrahydropyran-4-yl group using the protocols above.
Results:
| Property | Cyclohexyl Analog | Oxanyl Analog (Target) | Improvement |
|---|---|---|---|
| IC50 (Binding) | 12 nM | 34 nM | Retained Potency |
| LogD (pH 7.4) | 4.2 | 2.8 | Improved Solubility |
| Microsomal Stability | High Clearance | Low Clearance | Blocked Metabolic Soft Spot |
References
-
Synthesis and Properties of 2-Substituted Pyrrolidines
- Title: Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cycliz
- Source: PMC (PubMed Central), 2023.
-
URL:[Link]
-
Tetrahydropyran as a Phenyl/Cyclohexyl Bioisostere
- Title: Discovery of novel PDE9 inhibitors capable of inhibiting Aβ aggreg
- Source: European Journal of Medicinal Chemistry (via PMC), 2018.
-
URL:[Link]
-
Commercial Building Block Data
-
Title: this compound Product Page.[1]
- Source: Sigma-Aldrich / LGC Standards.
-
-
Proline Surrogates in Peptidomimetics
- Title: The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues.
- Source: PMC, 2011.
-
URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Oxan-4-yl)pyrrolidine Hydrochloride
Welcome to the technical support center for handling crude reaction mixtures containing 2-(Oxan-4-yl)pyrrolidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in purifying products from reactions where this polar starting material is used in excess or remains unreacted. As a highly polar, water-soluble amine hydrochloride, its removal requires strategies that go beyond simple aqueous washes.
This document provides a series of frequently asked questions (FAQs) for quick troubleshooting, followed by in-depth, step-by-step protocols that explain the causality behind each experimental choice. Our goal is to empower you with the foundational knowledge to not only solve your current purification challenge but also to rationally design effective purification strategies for similar molecules in the future.
Frequently Asked Questions (FAQs)
Q1: I've performed a reaction using this compound and my desired product is non-polar. After my aqueous workup, my crude NMR shows significant contamination with the starting material. Why didn't it wash out?
A1: this compound is a salt. Like most amine hydrochlorides, it is highly soluble in water and largely insoluble in common non-polar organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM).[1][2] If your workup involved washing an organic layer with neutral water or brine, the salt would have preferentially partitioned into the aqueous phase. If it remains in your organic layer, it suggests one of two things: either your organic solvent has a high degree of water miscibility (like THF or acetonitrile), or, more likely, your product itself has some polarity and is helping to solubilize the salt in the organic phase, preventing a clean separation. A basic wash is required to convert the salt to its free amine form, which is much more soluble in organic solvents.
Q2: I tried a basic wash with sodium bicarbonate (NaHCO₃) solution, but the starting material is still present. What went wrong?
A2: The key to a successful basic wash is ensuring the pH of the aqueous layer is high enough to deprotonate the pyrrolidinium ion and generate the neutral "free base". The pKa of the conjugate acid of pyrrolidine is approximately 11.3, and 2-alkyl substitution typically results in a pKa between 10 and 11.[3][4] We can therefore estimate the pKa for 2-(Oxan-4-yl)pyrrolidine to be in the 10.5-11.0 range. A saturated solution of sodium bicarbonate has a pH of only ~8.3, which is insufficient to fully deprotonate an amine with this pKa. You must use a stronger base, such as 1M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to raise the aqueous pH to >12, ensuring complete conversion to the free base.
Q3: My desired product is sensitive to strong bases like NaOH. What is a gentler alternative for removing the amine hydrochloride?
A3: If your product is base-labile, liquid-liquid extraction becomes challenging. In this case, chromatographic methods are the preferred solution. Strong Cation Exchange (SCX) solid-phase extraction is an exceptionally effective and gentle method for this specific problem. The protonated amine hydrochloride will be retained by the acidic resin, while your neutral, base-sensitive product will elute. The amine can then be released from the resin separately. See the detailed SCX protocol in the Troubleshooting Guides section.
Q4: I'm trying to purify my product on a silica gel column, but I'm seeing severe tailing/streaking of my spots on the TLC plate. How can I fix this?
A4: This is a classic problem when chromatographing basic compounds like amines on acidic silica gel. The amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and inefficient separation.[5] To solve this, you must add a small amount of a basic modifier to your mobile phase. Adding 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) to your eluent system will neutralize the acidic sites on the silica, dramatically improving peak shape and separation.
In-Depth Troubleshooting Guides
When simple fixes are not enough, a more systematic approach is required. This section provides detailed protocols and the scientific rationale for four key purification strategies.
Estimated Physicochemical Properties
To make informed decisions, we must first understand the properties of the contaminant we are trying to remove.
| Property | 2-(Oxan-4-yl)pyrrolidine Hydrochloride Salt | 2-(Oxan-4-yl)pyrrolidine Free Base |
| Form | Crystalline Solid / Powder | Likely an Oil or Low-Melting Solid |
| Polarity | High (Ionic Salt) | Moderate-High (Polar Functional Groups) |
| pKa (Conjugate Acid) | ~10.5 - 11.0 (Estimated)[3][4] | ~10.5 - 11.0 (Estimated)[3][4] |
| Water Solubility | High | Low / Sparingly Soluble |
| MeOH/EtOH Solubility | Soluble / Sparingly Soluble | Soluble |
| DCM/EtOAc Solubility | Very Low / Insoluble | Soluble |
| Hexanes/Ether Solubility | Insoluble | Sparingly Soluble / Insoluble |
Purification Strategy Decision Workflow
Before choosing a method, consider the properties of your desired product. This decision tree can help guide your choice.
Caption: Decision tree for selecting a purification strategy.
Strategy 1: Acid-Base Liquid-Liquid Extraction (LLE)
This is the most common and cost-effective method for separating basic impurities from neutral or acidic products, provided your product is stable to the pH changes.[6][7][8]
Workflow: Converting the Salt to Free Base for Extraction
Caption: Workflow for basic liquid-liquid extraction.
Detailed Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether. Your desired product should be soluble, while the this compound will likely remain as a suspended solid.
-
Basification: Transfer the mixture to a separatory funnel. Add an equal volume of a strong inorganic base solution, such as 1M NaOH or 2M K₂CO₃.
-
Causality: The goal is to raise the pH of the aqueous phase to at least two pH units above the pKa of the amine's conjugate acid (~10.5-11.0). A pH of 13 ensures that >99% of the amine exists in its neutral, "free base" form, which is significantly more soluble in organic solvents.
-
-
Extraction: Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting frequently to release any pressure. Place the funnel in a ring stand and allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer.
-
Washing: Wash the remaining organic layer sequentially with water and then with brine (saturated NaCl solution).
-
Causality: The water wash removes residual NaOH or K₂CO₃. The brine wash removes the bulk of the dissolved water from the organic layer, initiating the drying process and breaking up any emulsions.[8]
-
-
Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your purified product.
Strategy 2: Strong Cation Exchange (SCX) Chromatography
This solid-phase extraction technique is ideal for base-sensitive compounds or when LLE is ineffective. It leverages the basicity of the pyrrolidine to selectively capture it on a solid support.[9][10]
Detailed Protocol:
-
Cartridge Selection: Choose a silica-based SCX cartridge with a sulfonic acid functional group (-SO₃H). These are strong cation exchangers, meaning they remain negatively charged across a wide pH range.[9]
-
Conditioning: Condition the cartridge according to the manufacturer's instructions, typically by washing with methanol (MeOH) followed by the loading solvent (e.g., MeOH or DCM).
-
Loading: Dissolve your crude mixture in a suitable solvent (MeOH is often a good choice). The pH should be at least 2 units below the amine's pKa to ensure it is fully protonated (cationic). Dissolving in a neutral solvent is usually sufficient. Apply the solution to the conditioned SCX cartridge.
-
Causality: At a neutral or acidic pH, the pyrrolidine nitrogen is protonated (R₂NH₂⁺). This positive charge binds ionically to the negatively charged sulfonic acid groups (-SO₃⁻) on the resin. Your neutral product does not have this charge and will not be retained.[10]
-
-
Washing (Eluting the Product): Wash the cartridge with several column volumes of the loading solvent (e.g., MeOH) to elute your desired neutral product completely. Collect these fractions.
-
Eluting the Amine (Regeneration): To remove the bound 2-(Oxan-4-yl)pyrrolidine from the cartridge, wash it with a basic solution. A common choice is 2M ammonia in methanol or 5-10% triethylamine in methanol.
-
Causality: The strong base in the eluent deprotonates the bound pyrrolidinium ion (R₂NH₂⁺ → R₂NH). Now neutral, the free amine no longer has an ionic attraction to the resin and is eluted from the column. This regenerates the cartridge and allows for the recovery of the starting material if desired.
-
Strategy 3: Normal-Phase (Silica Gel) Flash Chromatography
This method is suitable when your product has a significantly different polarity from the 2-(Oxan-4-yl)pyrrolidine free base.
Detailed Protocol:
-
Sample Preparation: If your crude mixture is post-workup (after a basic wash), it will contain the free base form of the amine. If not, you must first perform a basic workup as described in Strategy 1 to convert the hydrochloride salt to the free base before attempting silica gel chromatography.
-
Solvent System Selection (TLC): Develop a mobile phase using thin-layer chromatography (TLC). A common starting point for polar compounds is a mixture of DCM and MeOH. For the amine, you will likely need a relatively high percentage of MeOH (e.g., 95:5 to 90:10 DCM:MeOH).
-
Add a Basic Modifier: To the chosen solvent system, add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) .
-
Causality: The acidic silanol groups on the silica surface will protonate the basic amine, causing it to stick strongly and streak down the column. The added base in the mobile phase acts as a competitor, neutralizing these acidic sites and allowing the amine to travel through the column with a much-improved peak shape.[5]
-
-
Column Chromatography: Pack a column with silica gel and equilibrate with your chosen mobile phase (containing the basic modifier). Load your sample and elute, collecting fractions. The less polar product should elute before the highly polar amine free base.
Strategy 4: Recrystallization
If your desired product is a solid, recrystallization can be an effective method to remove the amine hydrochloride impurity, which may have different solubility properties.
Detailed Protocol:
-
Solvent Screening: The goal is to find a solvent or solvent system in which your product has high solubility when hot and low solubility when cold, while the this compound remains soluble at all temperatures or is completely insoluble.
-
Suggested Solvents for Product Crystallization:
-
Alcohols: Isopropanol (IPA) or ethanol (EtOH) are often good choices for recrystallizing amine hydrochloride salts themselves, meaning the impurity may stay in the mother liquor if your product is less soluble.[11]
-
Mixed Solvents: A polar solvent in which both are soluble (e.g., methanol) mixed with a non-polar anti-solvent (e.g., diethyl ether or methyl tert-butyl ether (MTBE)) can be effective. Dissolve the crude mixture in a minimal amount of hot methanol, then slowly add the ether until the solution becomes cloudy. Re-heat to clarify and then cool slowly.
-
-
Procedure:
-
Dissolve the crude solid in the minimum amount of boiling solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
References
- Liquid/liquid Extraction. (n.d.). Department of Chemistry, University of California, Irvine.
- How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? (2019). ResearchGate. Retrieved from a discussion on purifying polar amines, mentioning ion-exchange resins.
- How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage.
- Liquid–liquid extraction. (2024). In Wikipedia.
- This compound. (n.d.). PubChem.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]
- Methylamine clean-up. (2003). The Hive Newbee Forum.
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate.
- This compound. (n.d.). Sigma-Aldrich.
- pKa Data Compiled by R. Williams. (2022). ACS Division of Organic Chemistry.
- Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit. Retrieved from a discussion on chromatography of compounds with amine groups.
- Workup: Amines. (n.d.). Department of Chemistry, University of Rochester. Retrieved from a guide on workup procedures for removing amines.
-
How It Works: Ion-Exchange SPE. (2018). LCGC International. [Link]
- Pyrrolidine. (2024). In Wikipedia.
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]
- Liquid-Liquid Extraction. (2022). YouTube.
- Guide to Ion-Exchange Chromatography. (n.d.). Harvard Apparatus.
- Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN.
- Solubility of Organic Compounds. (2023). University of Calgary. Retrieved from a document explaining solubility principles.
- pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (n.d.). ResearchGate.
- What Is the Workflow of Cation Exchange Chromatography? (n.d.). Alfa Chemistry.
- Solubility of organic amine salts. (2011). Sciencemadness.org. Retrieved from a forum discussion on amine salt solubility.
- Structure and Properties of Amines. (2024). Chemistry LibreTexts. Retrieved from a textbook chapter on amine properties.
- Chromatography-Based C1q Purification Protocol. (n.d.). Creative Biolabs.
- Why amine salts are soluble in water? (2016). Chemistry Stack Exchange. Retrieved from a discussion on the solubility of amine salts.
- Amine. (2024). In Wikipedia.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules. [Link]
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. Troubleshooting Amine Unit Simulations [bre.com]
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- 7. Case studies of troubleshooting amine treating foaming—Part 1 | Gas Processing & LNG [gasprocessingnews.com]
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 2-(Oxan-4-yl)pyrrolidine Hydrochloride
This guide provides an in-depth technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(Oxan-4-yl)pyrrolidine hydrochloride, a heterocyclic building block pertinent to drug development and medicinal chemistry. We will dissect the anticipated spectral features, compare NMR with alternative analytical techniques, and provide a robust experimental protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of structural elucidation for complex small molecules.
The Structural Imperative: Why ¹H NMR is Critical
This compound is a bifunctional molecule featuring two saturated heterocyclic rings: a pyrrolidine and an oxane (tetrahydropyran).[1][2] The precise arrangement of these rings and the stereochemistry at their junction are critical for its function as a scaffold in pharmaceutical compounds. While techniques like mass spectrometry can confirm molecular weight and elemental composition, only high-resolution NMR spectroscopy can provide a detailed atomic-level map of the molecular structure in solution, revealing proton connectivity and stereochemical relationships through chemical shifts, integration, and spin-spin coupling. The hydrochloride salt form means the pyrrolidine nitrogen is protonated, which significantly influences the electronic environment of nearby protons.[2]
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first identify all unique proton environments within the molecule. Due to the rigidity of the rings and the presence of stereocenters, many methylene protons are diastereotopic, meaning they are chemically non-equivalent and will have distinct signals and couplings.
Caption: Structure of this compound with key proton environments labeled.
Predicted ¹H NMR Spectral Data
| Proton Label | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale |
| N⁺H₂ | 10.0 - 12.0 | Broad Singlet (br s) | 2H | Acidic protons on positively charged nitrogen; often broad and exchangeable with D₂O. |
| H2'/H6' (Oxane, axial) | 3.9 - 4.1 | Multiplet (m) | 2H | Axial protons alpha to oxygen, deshielded. |
| H2'/H6' (Oxane, equatorial) | 3.3 - 3.5 | Multiplet (m) | 2H | Equatorial protons alpha to oxygen, typically more shielded than axial counterparts. |
| H2 (Pyrrolidine) | 3.5 - 3.8 | Multiplet (m) | 1H | Methine proton alpha to N⁺H₂ and substituted with the oxane ring, highly deshielded. |
| H5 (Pyrrolidine) | 3.2 - 3.5 | Multiplet (m) | 2H | Methylene protons alpha to N⁺H₂, deshielded. |
| H3/H4 (Pyrrolidine) | 1.8 - 2.3 | Multiplet (m) | 4H | Methylene protons beta to N⁺H₂, complex overlapping signals. |
| H3'/H5' (Oxane) | 1.5 - 1.9 | Multiplet (m) | 4H | Methylene protons beta to oxygen. |
| H4' (Oxane) | 1.4 - 1.7 | Multiplet (m) | 1H | Methine proton gamma to oxygen, connecting to the pyrrolidine ring. |
Comparison with Alternative Analytical Techniques
While ¹H NMR is unparalleled for detailed structural mapping, a multi-technique approach provides the most comprehensive characterization. The choice of technique depends on the specific information required.
| Technique | Information Provided | Advantages for this Molecule | Limitations for this Molecule |
| ¹H NMR | Proton environments, connectivity (J-coupling), relative proton count, stereochemistry (NOE). | Provides a complete structural fingerprint in solution. Essential for confirming connectivity and stereochemistry. | Can have overlapping signals in complex aliphatic regions, requiring 2D NMR for full resolution. |
| ¹³C NMR | Number and type of unique carbon environments (sp³). | Simpler spectrum than ¹H NMR (no C-C coupling), confirms the carbon backbone (9 unique signals expected). | Low natural abundance of ¹³C requires longer acquisition times; provides no direct information on proton attachment. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Confirms molecular formula (C₉H₁₇NO).[1] Fragmentation can provide clues about the connectivity of the two rings. | Isomeric and stereoisomeric forms cannot be distinguished. Provides no information on 3D structure. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Can confirm the presence of N-H bonds (amine salt, ~2400-2800 cm⁻¹ broad), C-O bonds (ether, ~1050-1150 cm⁻¹), and C-H bonds. | Provides little to no information on the overall molecular skeleton or connectivity. |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Adherence to a standardized protocol is essential for obtaining reproducible and high-quality data. The following workflow is designed to be self-validating by incorporating standard best practices.
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Solvent Selection: The hydrochloride salt necessitates a polar solvent. DMSO-d₆ is an excellent choice as it readily dissolves the sample and its residual proton signal (~2.50 ppm) rarely interferes with signals of interest. D₂O is an alternative, but it will cause the N⁺H₂ protons to exchange, leading to the disappearance of their signal, which can be a useful confirmation experiment.
-
Sample Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient for high-field NMR spectrometers (≥400 MHz).
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (δ = 0.00 ppm) for organic solvents like DMSO-d₆.[6] For aqueous samples in D₂O, a water-soluble standard like TSP or DSS is required.
-
Spectrometer Setup:
-
Locking: The spectrometer locks onto the deuterium signal of the solvent to maintain a stable magnetic field during acquisition.
-
Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving sharp, well-resolved peaks.
-
-
Acquisition Parameters:
-
Number of Scans: For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for sufficient relaxation of the protons, ensuring accurate signal integration.
-
-
Data Processing:
-
Fourier Transform (FT): The raw time-domain signal (FID) is converted into the frequency-domain spectrum.
-
Phasing and Baseline Correction: These adjustments ensure that all peaks are upright (in pure absorption mode) and that the baseline is flat, which is crucial for accurate integration.
-
Referencing: The entire spectrum is calibrated by setting the TMS peak to 0.00 ppm.
-
By combining a predictive analysis based on fundamental principles with a robust experimental and comparative framework, researchers can confidently elucidate and verify the structure of this compound, ensuring the integrity of this key building block in the drug development pipeline.
References
-
PubChemLite. This compound (C9H17NO). Available from: [Link]
-
The Royal Society of Chemistry. Facile Access to α-Aryl Substituted Pyrrolidines. Available from: [Link]
-
ResearchGate. 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm).... Available from: [Link]
-
SpectraBase. Pyrrolidine - Optional[1H NMR] - Spectrum. Available from: [Link]
-
PubChem, NIH. Pyrrolidine | C4H9N | CID 31268. Available from: [Link]
-
ResearchGate. Figure 2. (a) 1 H NMR spectrum of.... Available from: [Link]
-
ResearchGate. Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... Available from: [Link]
-
PMC, NIH. Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). Available from: [Link]
-
PubChem, NIH. Tetrahydropyran | C5H10O | CID 8894. Available from: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
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Mass spectrometry fragmentation patterns of 2-(Oxan-4-yl)pyrrolidine HCl
Comparative Guide & Technical Analysis
Executive Summary
In the synthesis of sp3-rich scaffolds for drug discovery, 2-(Oxan-4-yl)pyrrolidine HCl (also known as 2-(tetrahydro-2H-pyran-4-yl)pyrrolidine) serves as a critical building block, particularly for kinase inhibitors and GPCR ligands. However, its structural validation is often complicated by the presence of regioisomers, specifically the 3-yl variant.
This guide provides a definitive technical analysis of the Mass Spectrometry (MS) fragmentation patterns of 2-(Oxan-4-yl)pyrrolidine. Unlike standard datasheets, we focus on the mechanistic differentiation between this molecule and its closest structural alternatives, providing a self-validating workflow for unambiguous identification.
Theoretical Framework: The Fragmentation Mechanism[1]
To interpret the spectrum accurately, one must understand the charge localization and subsequent bond instability.
Structural Dynamics
-
Protonation Site: In Electrospray Ionization (ESI), the pyrrolidine nitrogen (
) is the primary site of protonation, yielding the precursor at m/z 156.13 . -
Lability: The bond connecting the pyrrolidine ring (C2) and the oxane ring (C4) is susceptible to inductive cleavage and alpha-cleavage initiated by the radical cation character (in EI) or charge-remote fragmentation (in ESI-CID).
Primary Fragmentation Pathways[2]
-
Alpha-Cleavage (Dominant): The bond between the pyrrolidine and the oxane ring breaks. The charge can be retained on either the pyrrolidine moiety (forming an iminium ion) or the oxane moiety (forming a carbocation).
-
Pathway A: Retention on Pyrrolidine
m/z 70 (Pyrrolinium ion). -
Pathway B: Retention on Oxane
m/z 85 (Oxanyl cation).
-
-
Ring Contraction/Opening:
-
Loss of
(m/z 139) is rare for secondary amines but possible under high collision energy. -
Loss of
(ethylene) from the pyrrolidine ring via retro-Diels-Alder-like mechanisms.
-
Visualization: Fragmentation Pathway
The following diagram illustrates the mechanistic flow from the parent ion to the diagnostic fragments.
Figure 1: Mechanistic fragmentation pathway of 2-(Oxan-4-yl)pyrrolidine under ESI-CID conditions.[1] The nitrogen-stabilized m/z 70 ion is thermodynamically favored.
Comparative Analysis: The "Alternatives"
The primary analytical challenge is distinguishing the 4-yl isomer from the 3-yl isomer. While they share the same molecular weight (MW 155.24), their fragmentation energetics differ due to steric hindrance and carbocation stability.
The Competitor: 2-(Oxan-3-yl)pyrrolidine
In the 3-yl isomer, the connection point is chiral and creates a more sterically crowded environment.
Diagnostic Comparison Table
| Feature | 2-(Oxan-4-yl)pyrrolidine (Target) | 2-(Oxan-3-yl)pyrrolidine (Alternative) | Differentiation Logic |
| Parent Ion | m/z 156.13 | m/z 156.13 | Indistinguishable by MS1. |
| Base Peak | m/z 70 (High Intensity) | m/z 70 (Medium Intensity) | The 4-yl isomer allows freer rotation, stabilizing the N-cation formation. |
| Secondary Peak | m/z 85 (Oxanyl cation) | m/z 85 (Lower abundance) | The 4-oxanyl cation is symmetric and more stable than the 3-oxanyl cation. |
| Diagnostic Ratio | Ratio (85/70) > 0.4 | Ratio (85/70) < 0.2 | CRITICAL: The 3-yl isomer fragments more chaotically due to asymmetry. |
| Neutral Loss | Clean loss of pyrrolidine (Δ85) | Complex losses (water/ring open) | 3-yl isomer often shows m/z 138 (loss of H2O) due to proximity effects. |
Key Insight: The symmetry of the 4-position on the oxane ring makes the m/z 85 fragment significantly more stable and abundant compared to the 3-position. Use the 85/70 intensity ratio as your primary discriminator.
Experimental Protocol: Self-Validating Workflow
To replicate these results, follow this specific LC-MS/MS workflow. This protocol includes a "Desalting" step crucial for the HCl salt form to prevent ion suppression.
Method Parameters
-
Instrument: Triple Quadrupole or Q-TOF (e.g., Agilent 6545 or Sciex 6500).
-
Ionization: ESI Positive Mode.
-
Collision Energy (CE): Stepped (10, 20, 40 eV) to capture the full profile.
Step-by-Step Workflow
Figure 2: Analytical workflow for structural confirmation. Note the acidification step to ensure full protonation.
Detailed Steps
-
Sample Preparation: Dissolve 1 mg of the HCl salt in 1 mL of 50:50 Methanol/Water.
-
Why? The HCl counter-ion can suppress ionization. Dilution minimizes this, and the organic solvent aids desolvation.
-
-
Acidification: Add 0.1% Formic Acid.
-
Why? Ensures the pyrrolidine nitrogen is fully protonated
, maximizing sensitivity.
-
-
Acquisition: Perform a Product Ion Scan of m/z 156.1.
-
Data Processing: Extract Ion Chromatograms (EIC) for m/z 70.06 and 85.06. Calculate the area ratio.
Results & Discussion
Interpretation of Spectra
In a successful synthesis of 2-(Oxan-4-yl)pyrrolidine, the mass spectrum should display a "clean" fragmentation pattern.
-
m/z 156.1 (Parent): Should be the only significant peak in MS1. If m/z 154 is present, it indicates oxidation (dehydrogenation) to the imine or alkene.
-
m/z 70 (Base Peak): This corresponds to the pyrrolidine ring
. The high stability of this cyclic iminium ion drives the fragmentation. -
m/z 85 (Diagnostic): This corresponds to the oxanyl ring
. In the 4-yl isomer, the charge can reside here relatively stably. In the 3-yl isomer, this ion is less favored due to the lack of symmetry and potential for ring contraction.
Troubleshooting Impurities
If you observe a peak at m/z 113 , this suggests the presence of unreacted pyrrolidine-related precursors or ring degradation products (loss of
References
-
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Pyrrolidine Fragmentation Standards. NIST Chemistry WebBook.[2] [Link]
-
PubChem. Compound Summary: Pyrrolidine and Tetrahydropyran Derivatives.[3] National Library of Medicine. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms).
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
Sources
Comparative Guide: Validating Chiral Purity of 2-(Oxan-4-yl)pyrrolidine HCl
Executive Summary
2-(Oxan-4-yl)pyrrolidine hydrochloride is a critical secondary amine building block, frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its stereochemical integrity—specifically at the C2 position of the pyrrolidine ring —is non-negotiable, as the (
This guide provides a rigorous technical comparison of analytical methodologies to validate the enantiomeric excess (ee%) of this salt. Unlike standard achiral purity assessments, validating chiral purity for this hydrochloride salt requires overcoming two specific challenges: suppressing the ionization of the secondary amine to prevent peak tailing, and managing the non-chromophoric nature of the saturated rings (pyrrolidine and oxane), which limits UV detection sensitivity.[1]
Part 1: The Stereochemical Challenge
The molecule possesses a single chiral center at the C2 position of the pyrrolidine ring.[1] The oxan-4-yl (tetrahydro-2H-pyran-4-yl) substituent is achiral due to its internal plane of symmetry. Therefore, the analytical target is the resolution of the (
The "Salt" Complication
As a hydrochloride salt, the nitrogen is protonated (
-
Risk: Injecting the salt directly onto a polysaccharide column without mobile phase modification leads to broad, tailing peaks and irreversible adsorption.[1]
-
Solution: The method must essentially "freebase" the amine in situ using basic modifiers (DEA/TEA) or use a derivatization strategy.[1]
Part 2: Comparative Analysis of Methodologies
We evaluated three industry-standard approaches. The Direct Chiral HPLC method is recommended for routine QC, while Marfey’s Derivatization is the "Gold Standard" for cross-validation during method development.[1]
| Feature | Method A: Direct Chiral HPLC | Method B: Marfey’s Derivatization (HPLC-UV) | Method C: Chiral GC |
| Principle | Non-covalent interaction with chiral stationary phase (CSP). | Covalent reaction with chiral reagent (FDAA) | Volatility-based separation on chiral capillary column.[1] |
| Suitability for HCl Salt | High (with basic modifier).[1] | High (Buffer neutralizes salt during reaction).[1] | Low (Requires extraction/freebasing prior to injection).[1] |
| Detection Limit (LOD) | Moderate (205-210 nm UV).[1] | Excellent (340 nm UV via DNP tag).[1] | High (FID).[1] |
| Resolution ( | Typically > 2.0. | Typically > 5.0 (Diastereomers separate easily).[1] | Variable (Peak tailing common). |
| Throughput | High (15-20 min run).[1] | Low (90 min reaction + 30 min run).[1] | High. |
| Cost per Sample | High (Expensive Columns).[1] | Moderate (Reagent cost).[1] | Low. |
| Recommendation | Primary QC Method | Validation / Orthogonal Check | Not Recommended.[1] |
Part 3: Experimental Protocols
Protocol A: Direct Chiral HPLC (The Routine QC Method)
This method utilizes an immobilized amylose-based column, allowing for robust use of amine modifiers.
1. System Configuration:
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Column: Chiralpak IA or IB (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)),
mm, 5 m.[1] -
Temperature: 25°C.
2. Mobile Phase Preparation:
-
Composition: n-Hexane : Ethanol : Diethylamine (DEA).[1]
-
Ratio: 90 : 10 : 0.1 (v/v/v).[1]
-
Note: The 0.1% DEA is critical.[1] It competes with the analyte for active silanol sites on the silica support, sharpening the peak shape of the secondary amine.[1]
3. Sample Preparation:
-
Dissolve 5 mg of 2-(Oxan-4-yl)pyrrolidine HCl in 1 mL of Ethanol.
-
Add 5
L of DEA to the sample vial to ensure the salt is neutralized prior to injection.[1] -
Filter through 0.22
m PTFE filter.[1]
4. Detection:
-
Wavelength: 210 nm (The molecule lacks strong chromophores; detection relies on the end-absorption of the amine/ether).
5. Acceptance Criteria:
Protocol B: Marfey’s Reagent Derivatization (The Self-Validating System)
Use this method to validate Method A. If Method A shows 99% ee, Method B should confirm it.[1] This method converts enantiomers into diastereomers, which separate easily on standard C18 columns.[1][3]
1. Reagent Preparation:
-
Marfey’s Reagent (FDAA): 1% solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide in Acetone.
2. Derivatization Workflow:
-
Place 50
L of sample solution (50 mM in water) into a reaction vial. -
Add 100
L of 1% FDAA solution. -
Add 20
L of 1 M NaHCO (Neutralizes the HCl salt and catalyzes the nucleophilic substitution).[1] -
Incubate at 40°C for 1 hour.
-
Stop reaction by adding 20
L of 1 M HCl.[1] -
Dilute with 200
L Acetonitrile.
3. HPLC Conditions:
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 m.[1] -
Mobile Phase A: Water + 0.1% TFA.[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: 20% B to 60% B over 30 minutes.
-
Detection: 340 nm (Specific to the dinitrophenyl moiety introduced by the reagent).[1][4]
4. Mechanism:
The L-FDAA reacts with the (
Part 4: Visualization & Logic
Workflow: The Validation Lifecycle
The following diagram illustrates the decision logic for selecting and validating the method.
Figure 1: Analytical Validation Workflow ensuring orthogonal confirmation of chiral purity.
Mechanism: Marfey's Reaction Pathway
This diagram details the chemical transformation that enables Method B.[1]
Figure 2: Derivatization mechanism converting enantiomers to separable diastereomers.
Part 5: Data Interpretation & Troubleshooting
When analyzing the data, use the following guide to interpret results:
-
Enantiomeric Excess (ee%) Calculation:
-
Peak Identification:
-
In Direct HPLC , the elution order is unknown without a standard.[1] You must inject a known pure standard of the (
) or ( ) isomer to confirm retention times.[1] -
In Marfey’s Method , the L-L diastereomer typically elutes before the L-D diastereomer on C18 columns due to stronger intramolecular hydrogen bonding in the L-D form making it more hydrophobic (though this must be experimentally verified for pyrrolidines).[1]
-
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Broad/Tailing Peaks | Residual silanol interactions.[1] | Increase DEA concentration to 0.15% or switch to "Immobilized" column type.[1] |
| Split Peaks | Salt vs. Freebase equilibrium.[1] | Ensure sample is dissolved in mobile phase containing the basic modifier.[1] |
| Low Sensitivity | Weak UV absorption at 210 nm.[1] | Switch to Method B (Marfey's) which absorbs strongly at 340 nm.[1] |
References
-
International Council for Harmonisation (ICH). (2023).[1][5][6][7] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
Bhushan, R., & Martens, J. (2010).[1] Amino Acids: Chromatographic Separation and Enantioselection. H.F. Gilbert (Ed.).[1] [Link]
-
Subramanian, G. (2007).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] [Link]
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
Structural comparison of oxanyl-pyrrolidine and tetrahydrofuranyl-pyrrolidine scaffolds
Topic: Comparative Guide: Oxanyl-Pyrrolidine vs. Tetrahydrofuranyl-Pyrrolidine Scaffolds in Lead Optimization
Executive Summary
In medicinal chemistry, saturated oxygen heterocycles are critical bioisosteres for carbocycles (cyclohexane/cyclopentane) to modulate lipophilicity (LogP), solubility, and metabolic stability without significantly altering steric bulk. This guide compares two specific pharmacophores: Oxanyl-Pyrrolidine (N-(tetrahydropyran-4-yl)pyrrolidine) and Tetrahydrofuranyl-Pyrrolidine (N-(tetrahydrofuran-3-yl)pyrrolidine).[1]
While both scaffolds serve as polar, solubilizing "tails," they exhibit distinct physicochemical and metabolic profiles. The oxanyl (tetrahydropyran, THP) ring offers a rigid, chair-like geometry with moderate basicity modulation. In contrast, the tetrahydrofuranyl (THF) ring provides a compact, flexible envelope conformation with stronger inductive effects on the pyrrolidine nitrogen, often resulting in lower pKa and altered permeability.
Structural & Conformational Analysis
The choice between a 6-membered oxanyl ring and a 5-membered THF ring is rarely just about size; it fundamentally dictates the vector of the pyrrolidine substituent and the entropic penalty of binding.[1]
-
Oxanyl (THP) Scaffold: Exists predominantly in a chair conformation . The pyrrolidine substituent at the 4-position prefers the equatorial orientation to avoid 1,3-diaxial interactions, creating a linear, extended vector. This rigidity (low entropy) is advantageous for filling defined hydrophobic pockets.
-
Tetrahydrofuranyl (THF) Scaffold: Exists in a flexible envelope or twist conformation . The energy barrier for pseudorotation is low, allowing the pyrrolidine at the 3-position to adopt multiple vectors. While this allows induced fit, it incurs a higher entropic penalty upon binding compared to the rigid THP.
Visualizing Conformational Dynamics
Figure 1: Conformational landscape comparison. THP offers a rigid, defined vector, while THF provides flexibility at the cost of entropy.
Physicochemical Profiling
The introduction of the ether oxygen reduces LogP (lipophilicity) compared to the parent carbocycle. However, the position of the oxygen relative to the basic pyrrolidine nitrogen creates a divergent electronic environment.
| Property | Oxanyl-Pyrrolidine (THP-4-yl) | Tetrahydrofuranyl-Pyrrolidine (THF-3-yl) | Mechanistic Insight |
| Electronic Effect | The THF oxygen is closer (2 bonds) to the amine than the THP oxygen (3 bonds), exerting a stronger electron-withdrawing effect.[1] | ||
| pKa (Conj. Acid) | ~9.6 | ~8.5 - 9.0 | THF analogs are less basic.[1] This often improves passive permeability (higher fraction of neutral species at pH 7.4) but may reduce solubility. |
| Lipophilicity (LogP) | Low (vs Cyclohexane) | Very Low (vs Cyclopentane) | Both lower LogP significantly. THF is generally more polar per carbon unit due to higher O:C ratio.[1] |
| Solubility | High | High | Both scaffolds disrupt crystal packing and form H-bonds with water.[1] |
| Ligand Efficiency | High (Rigid fit) | Variable | THP often yields better Ligand Lipophilicity Efficiency (LLE) due to entropic pre-organization. |
Key Application: If a lead compound containing a cyclohexyl-pyrrolidine is too lipophilic (high LogP) and too basic (hERG liability), switching to THF-pyrrolidine is often more effective than THP-pyrrolidine for simultaneously lowering LogP and pKa.[1]
Metabolic Stability & Toxicity[1][2]
Metabolic stability is a primary differentiator.[1] Saturated cyclic ethers are prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes, specifically at the
-
Tetrahydrofuranyl (THF) Liability: The THF ring is highly susceptible to
-hydroxylation (typically by CYP2E1 or CYP3A4).[1] The resulting hemiacetal is unstable and spontaneously ring-opens to form reactive aldehydes (e.g., succinaldehyde derivatives) or lactones. This ring-opening can lead to covalent binding with proteins (toxicity) or rapid clearance.[1] -
Oxanyl (THP) Stability: While THP can also undergo
-oxidation to form lactones, it is generally more metabolically stable than THF.[1] The 6-membered ring is less strained, and the resulting metabolites are often less reactive.
Metabolic Pathway Diagram
Figure 2: Divergent metabolic fates.[1] THF often leads to ring-opening and reactive aldehydes, whereas THP tends to form stable lactones.[1]
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
The most robust method to install these scaffolds is the reductive amination of the corresponding ketone (Tetrahydro-4H-pyran-4-one or Dihydrofuran-3(2H)-one) with pyrrolidine.[1]
Reagents:
-
Amine: Pyrrolidine (1.0 equiv)
-
Ketone: Tetrahydro-4H-pyran-4-one (1.1 equiv) OR Dihydrofuran-3(2H)-one (1.1 equiv)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
-
Acid Catalyst: Acetic Acid (1-2 drops, optional but recommended for hindered amines)[1]
Step-by-Step Methodology:
-
Imine Formation: Dissolve pyrrolidine (1.0 mmol) and the ketone (1.1 mmol) in anhydrous DCM (5 mL) under nitrogen. Add acetic acid (0.1 mmol) and stir at room temperature for 30 minutes to facilitate iminium ion formation.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LCMS (look for M+1 peak).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude product is often an oil. Purify via flash column chromatography (Silica gel, MeOH/DCM gradient 0-10%).[1]
Protocol B: Microsomal Stability Assay (Metabolic Liability Test)
To verify the stability superiority of THP over THF for a specific lead.
-
Incubation: Incubate test compound (1 µM) with human/rat liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Add NADPH-regenerating system (MgCl₂, glucose-6-phosphate, G6PDH, NADP+) to initiate metabolism.[1]
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant by LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
) and .-
Success Criterion: THP analogs typically show
< 20 µL/min/mg, whereas THF analogs often exceed 50 µL/min/mg due to ring opening.
-
References
-
Ghosh, A. K., et al. (2008). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link
-
Wuitschik, G., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition. Link
-
Brugarolas, P., et al. (2023).[2] Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Journal of Pharmacology and Experimental Therapeutics. Link
-
CookeChem. (2022).[3] 4-Aminotetrahydropyran Properties and pKa Data. Link
Sources
- 1. CAS 38041-19-9: 4-Aminotetrahydropyran | CymitQuimica [cymitquimica.com]
- 2. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminotetrahydropyran , 97% , 38041-19-9 - CookeChem [cookechem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
